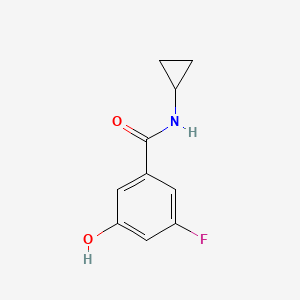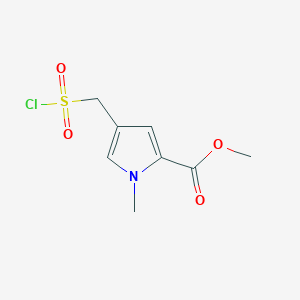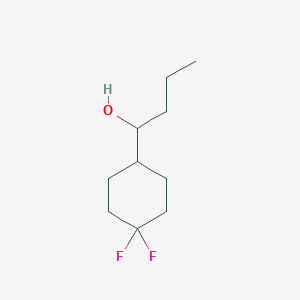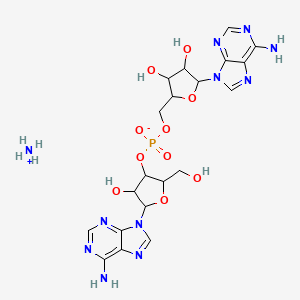
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Iodination: The iodine atom can be introduced through electrophilic iodination using iodine or an iodine-containing reagent.
Coupling Reaction: The final step involves coupling the pyrazole derivative with a fluorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor
Electrophilic Iodination: Iodine or iodine-containing reagents
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
作用機序
The mechanism of action of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
- 3-fluoro-5-(4-chloro-3-methyl-1H-pyrazol-1-yl)pyridine
- 3-fluoro-5-(4-bromo-3-methyl-1H-pyrazol-1-yl)pyridine
- 3-fluoro-5-(4-iodo-3-ethyl-1H-pyrazol-1-yl)pyridine
Uniqueness
The uniqueness of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine lies in the combination of fluorine and iodine atoms in its structure. This combination can enhance the compound’s reactivity and binding affinity, making it a valuable building block for the synthesis of complex molecules with specific properties.
特性
分子式 |
C9H7FIN3 |
|---|---|
分子量 |
303.07 g/mol |
IUPAC名 |
3-fluoro-5-(4-iodo-3-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H7FIN3/c1-6-9(11)5-14(13-6)8-2-7(10)3-12-4-8/h2-5H,1H3 |
InChIキー |
KNGQLDWAPABGES-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1I)C2=CC(=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)
